molecular formula C₁₉H₂₅NOS B029964 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- CAS No. 112835-48-0

1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-

Cat. No. B029964
M. Wt: 315.5 g/mol
InChI Key: KFQYTPMOWPVWEJ-MRXNPFEDSA-N
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Description

Synthesis Analysis

The compound's synthesis involves intricate steps to incorporate the naphthalene skeleton and amino functionalities. Nomura et al. (1974) detailed the synthesis of amino-substituted tetrahydronaphthalene derivatives, which are closely related to the target compound. These derivatives were synthesized using Michael adducts and a subsequent Hofmann reaction for amino function introduction, demonstrating a foundational method for synthesizing complex naphthalene derivatives (Nomura, Adachi, Hanai, Sachiko, & Mitsuhashi, 1974).

Molecular Structure Analysis

The molecular structure of the compound features a tetrahydronaphthalene core with a unique amino substituent, indicating a complex synthesis pathway. Yamamoto et al. (2013) explored the structural aspects of related naphthalene derivatives, highlighting the importance of π-π interactions and molecular stability which may also be relevant to understanding the structural stability and interactions of the compound (Yamamoto et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound are likely to be influenced by its naphthalene core and amino substituents. Göksu et al. (2003) provided insights into the chemical reactions specific to tetrahydronaphthalene derivatives, including functional group transformations and the role of substituents in directing chemical reactivity. Such studies are crucial for understanding how the compound's unique structure affects its reactivity and chemical properties (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Physical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and crystal structure, are essential for its application in various scientific fields. The analysis by Yamamoto et al. (2013) on related naphthalene derivatives offers a comparative perspective on how structural features influence physical properties, potentially guiding the assessment of the compound's physical characteristics (Yamamoto et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of catecholamine derivatives, where it acts as a key intermediate in creating conformationally rigid derivatives of noradrenaline, adrenaline, and isoproterenol. These syntheses involve complex processes such as reduction of carbonyl groups and stereoselective reactions (Oka et al., 1977).

  • Research has also been conducted on the synthesis of β-adrenoceptor active compounds using derivatives of 1-naphthalenol. These compounds were designed as potential bronchodilators with minimal cardiovascular side effects, highlighting the compound's relevance in pharmacological research (Sugihara et al., 1977).

  • Investigations into the synthesis and pharmacological evaluation of analogues of 1-naphthalenol have been carried out, with some derivatives showing high affinity for both D1 and D2 dopamine receptors. This suggests potential applications in treating neurological disorders like Parkinson's disease (Copinga et al., 2010).

  • The compound has also been used in the synthesis of fluorescent probes for β-amyloids, offering potential applications in the molecular diagnosis of Alzheimer's disease. This demonstrates its relevance in the field of neurodegenerative disease research (Fa et al., 2015).

  • Further, its derivatives have been explored as calcium channel blockers with antihypertensive properties, indicating its utility in cardiovascular research (Atwal et al., 1987).

properties

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYTPMOWPVWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861159
Record name 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol
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Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rotigotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015615
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.04e-03 g/L
Record name Rotigotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-

CAS RN

92206-54-7
Record name 5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol
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Record name Rotigotine
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Record name 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol
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Record name ROTIGOTINE, (±)-
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Record name Rotigotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

13.1 kg (63.9 mol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin, 51.6 kg (182 mol) 2-(2-thienyl)ethanol toluenesulfonate, and 4.1 kg (38.6 mol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material) were mixed in a reactor under a nitrogen atmosphere using xylenes (150 kg) as a solvent with vigorous agitation and heated to a temperature of 120° C. to 125° C. for a period of 32 hours. HPLC analysis of the reaction mixture showed less than 2% of the starting material remaining, and the reaction was halted. The product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, was isolated in the usual manner well known to those skilled in the art without chromatographic purification to yield product that was converted to its hydrochloride salt form, with a yield of 13.2 kg (59%).
Quantity
13.1 kg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Reaction Step One
Quantity
4.1 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
150 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

700 mg (3.4 mmol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin made by the process described in U.S. Pat. No. 5,382,596, 4.8 g (17 mmol) 2-(2-thienyl)ethanol toluenesulfonate, 216 mg (2 mmol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material), and 40 mL xylenes (mixture, Aldrich Chemical Co.) were mixed and brought to reflux. The reaction was halted at 24 hours, and worked up in the usual manner well known to those skilled in the art without chromatographic purification to yield the product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, that was converted to its hydrochloride salt form, with a yield of 1 g (84%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
216 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
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